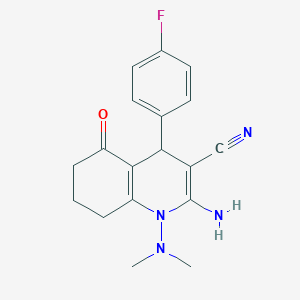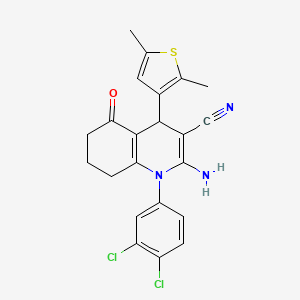![molecular formula C23H19ClN2O3 B11633526 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11633526.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzoxazol-2-yl)-2-méthylphényl]-3-chloro-4-éthoxybenzamide est un composé organique complexe qui appartient à la classe des dérivés de benzoxazole. Le benzoxazole est un composé organique aromatique avec une structure cyclique oxazole fusionnée au benzène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[5-(1,3-benzoxazol-2-yl)-2-méthylphényl]-3-chloro-4-éthoxybenzamide implique généralement la condensation de la 2-aminophénol avec des aldéhydes ou des cétones pour former le noyau benzoxazole. Cette réaction peut être catalysée par divers catalyseurs tels que le pentachloro bismuthate de pentylène diammonium [NH3(CH2)5NH3BiCl5(III)] dans des conditions sans solvant . Les conditions réactionnelles incluent souvent la température ambiante et l'utilisation d'un catalyseur recyclable.
Méthodes de production industrielle
Dans les milieux industriels, la production de dérivés de benzoxazole peut impliquer l'utilisation de méthodes à haut débit et de conditions réactionnelles évolutives. Par exemple, la réaction d'anilines ortho-substituées avec des orthoesters fonctionnalisés peut produire efficacement des dérivés de benzoxazole . Ces méthodes sont conçues pour maximiser le rendement et minimiser les déchets, ce qui les rend adaptées à la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
N-[5-(1,3-benzoxazol-2-yl)-2-méthylphényl]-3-chloro-4-éthoxybenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions réactionnelles peuvent varier, mais impliquent souvent des températures contrôlées et des solvants spécifiques pour assurer la formation du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés du noyau benzoxazole, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
N-[5-(1,3-benzoxazol-2-yl)-2-méthylphényl]-3-chloro-4-éthoxybenzamide a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme matière première pour la synthèse de structures bioactives plus importantes.
Biologie : Le composé présente des activités antimicrobiennes, antifongiques et anticancéreuses.
Mécanisme d'action
Le mécanisme d'action de N-[5-(1,3-benzoxazol-2-yl)-2-méthylphényl]-3-chloro-4-éthoxybenzamide implique son interaction avec des cibles et des voies moléculaires spécifiques. Par exemple, les dérivés de benzoxazole peuvent inhiber l'activité de certaines enzymes ou de certains récepteurs, conduisant à leurs effets antimicrobiens ou anticancéreux . Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application spécifique et de la structure du dérivé.
Applications De Recherche Scientifique
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives can inhibit the activity of certain enzymes or receptors, leading to their antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzimidazole : Un analogue avec l'oxygène remplacé par un azote.
Benzothiazole : Un analogue avec l'oxygène remplacé par un soufre.
Benzopyrrole (Indole) : Un analogue sans l'atome d'oxygène.
Benzofurane : Un analogue sans l'atome d'azote.
Unicité
N-[5-(1,3-benzoxazol-2-yl)-2-méthylphényl]-3-chloro-4-éthoxybenzamide est unique en raison de son motif de substitution spécifique et de la présence de groupes chloro et éthoxy. Ces groupes fonctionnels peuvent influencer considérablement la réactivité chimique et l'activité biologique du composé, le différenciant des autres dérivés de benzoxazole.
Propriétés
Formule moléculaire |
C23H19ClN2O3 |
|---|---|
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-3-28-20-11-10-15(12-17(20)24)22(27)25-19-13-16(9-8-14(19)2)23-26-18-6-4-5-7-21(18)29-23/h4-13H,3H2,1-2H3,(H,25,27) |
Clé InChI |
QIUMYDLOCPUYOL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633448.png)

![(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11633464.png)
![3-[Hydroxy(diphenyl)methyl]-1-(propan-2-yl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11633470.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633471.png)
![6,6-Dimethyl-2-(3-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11633477.png)
![8-[(4-Bromophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11633484.png)
![ethyl 2-{2-(3-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633486.png)

![methyl 4-(5-{(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11633498.png)

![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11633509.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11633518.png)
![methyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633525.png)
